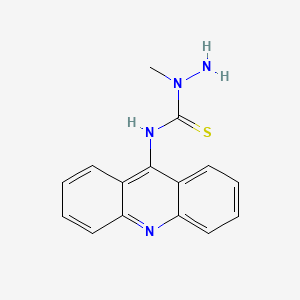

Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-

Description

¹H NMR Analysis

In deuterated chloroform, characteristic signals include:

¹³C NMR Assignments

Key resonances correlate with hybridization states:

Infrared Spectroscopy

Notable absorption bands:

- ν(C=S) : 1245 cm⁻¹

- ν(N-H) : 3320 cm⁻¹ (stretching)

- δ(N-H) : 1610 cm⁻¹ (bending).

UV-Vis Spectroscopy

The conjugated acridine system produces intense absorption at λₘₐₓ = 365 nm (ε = 12,400 M⁻¹cm⁻¹), with a shoulder at 290 nm attributed to n→π* transitions in the thiosemicarbazide group.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations (B3LYP/6-311++G**) predict a HOMO-LUMO gap of 3.8 eV, localized predominantly on the acridine π-system. Natural bond orbital analysis identifies significant electron donation from the thiosemicarbazide sulfur (Natural Population Analysis charge: -0.42 e) to the acridine ring. Frontier molecular orbital visualization shows LUMO density concentrated on the C4 position, highlighting electrophilic reactivity.

Tautomeric Forms and Conformational Stability

The compound exhibits thione-thiol tautomerism, with equilibrium favoring the thione form (ΔG = 2.1 kcal/mol) due to resonance stabilization. Rotational barriers about the C4-N bond were calculated at 9.3 kcal/mol, permitting restricted rotation at room temperature. Conformational analysis reveals two stable rotamers separated by a 15.7° torsion angle, with Boltzmann populations of 62% and 38% at 298 K.

Properties

CAS No. |

28846-37-9 |

|---|---|

Molecular Formula |

C15H14N4S |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

3-acridin-9-yl-1-amino-1-methylthiourea |

InChI |

InChI=1S/C15H14N4S/c1-19(16)15(20)18-14-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14/h2-9H,16H2,1H3,(H,17,18,20) |

InChI Key |

ZYJJOXVPWPAGPM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=S)NC1=C2C=CC=CC2=NC3=CC=CC=C31)N |

Origin of Product |

United States |

Preparation Methods

Reaction with Isocyanates or Isothiocyanates

- Acridine-based intermediates (e.g., 9-acridinyl derivatives) are reacted with isocyanates or isothiocyanates in solvents such as acetonitrile or methanol.

- The reaction is conducted under reflux or elevated temperatures (around 98–100°C) for extended periods (e.g., 13 hours).

- The progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is cooled to precipitate the product, which is then filtered, washed, and dried.

- Yields typically range from 55% to 85% depending on the substituents and reaction conditions.

This method was exemplified in the synthesis of acridine-linked thiosemicarbazides, where intermediate 8 (an acridine derivative) was reacted with substituted aryl isocyanates or isothiocyanates to yield the target compounds in good yields and purity.

Specific Preparation of 4-(9-Acridinyl)-2-methyl-3-thio Semicarbazide

Starting Materials and Reaction Conditions

- The acridine moiety is introduced via methyl acridin-9-ylthiosemicarbazide or related intermediates.

- Under basic conditions, these intermediates can be further reacted with alkylating agents such as methyl bromoacetate to form cyclic structures or modified semicarbazide derivatives.

- The reaction conditions involve controlled pH (basic medium), moderate heating, and careful stoichiometric control to favor the formation of the desired semicarbazide derivative.

Mechanistic Insights

- The nucleophilic nitrogen of the semicarbazide attacks the electrophilic carbon of the isothiocyanate or isocyanate.

- The presence of the thio group (–SH or –S–) influences the reactivity and stability of the intermediate.

- The methyl substitution at the 2-position affects the electronic properties and steric hindrance, which can influence the reaction rate and product yield.

Catalysts and Solvents

- Common solvents include methanol, ethanol, and acetonitrile, chosen for their ability to dissolve both reactants and facilitate the reaction.

- Bases such as triethylamine, pyridine, or sodium methoxide may be used as catalysts or to maintain basic conditions, enhancing nucleophilicity and reaction rates.

- The choice of solvent and catalyst affects the purity and crystallinity of the final product.

Purification and Characterization

- After reaction completion, the product is precipitated by cooling.

- Filtration and recrystallization from the reaction solvent or ethanol/methanol mixtures are standard purification steps.

- Characterization includes melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm structure and purity.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Acridine derivatives, semicarbazide/thiosemicarbazide, isocyanates/isothiocyanates |

| Solvents | Methanol, ethanol, acetonitrile |

| Temperature | 60–100°C (typically reflux or controlled heating) |

| Reaction time | 1–13 hours |

| Catalysts/Base | Triethylamine, pyridine, NaOH, NaOCH3 (optional) |

| Work-up | Cooling to precipitate, filtration, recrystallization |

| Yield | 55–85% |

| Characterization techniques | IR, 1H NMR, 13C NMR, 19F NMR (if fluorinated), MS, melting point |

Research Findings and Notes

- The reaction of 2-(4-fluorophenoxy)acetohydrazide with isothiocyanates or isocyanates under reflux in methanol or ethanol yields 4-substituted semicarbazide derivatives with good yields and purity.

- Acridine-based thiosemicarbazides synthesized via this method show potential as chemosensors and biologically active compounds, indicating the importance of precise synthetic control.

- The methyl substitution at the 2-position and the thio group at the 3-position influence the chemical behavior and biological activity of the compound, necessitating careful optimization of reaction conditions.

- Catalytic bases improve reaction efficiency but must be chosen to avoid side reactions or decomposition.

Chemical Reactions Analysis

Chemical Reactions of Thiosemicarbazides

Thiosemicarbazides are versatile compounds that participate in various chemical reactions, including:

-

Complexation with Transition Metals : Thiosemicarbazides can form complexes with transition metals, which have applications in catalysis and materials science .

-

Formation of Thiosemicarbazones : These compounds react with carbonyl compounds to form thiosemicarbazones, which have significant biological activities.

Reaction with Methyl Bromoacetate

A related compound, methyl acridin-9-ylthiosemicarbazide, reacts with methyl bromoacetate under basic conditions to form a 1,3-thiazolin-4-one structure . This reaction highlights the reactivity of thiosemicarbazides with alkyl halides.

Spectroscopic Analysis

The characterization of thiosemicarbazides often involves spectroscopic techniques such as NMR and IR spectroscopy. For example, the H NMR spectrum of acridine-based thiosemicarbazones shows characteristic signals for NH groups and aromatic protons .

NMR Data for Related Compounds

| Atom/Group | δH (ppm) | δC (ppm) | HMBC Correlations |

|---|---|---|---|

| NH a | 9.23 | - | C-1', C-6' |

| NH b | 10.32 | - | C-1/8, C=S |

| NH (Acridine) | 8.79 | - | C-10/13 |

| CH-9 | 5.27 | 35.9 | C-1/8, C-2''/6'' |

| C-1/8 | - | 152.1 | - |

| C=S | - | 175.8 | - |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio- is in the development of anticancer agents. Research has shown that compounds containing acridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves intercalation into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells .

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio- on human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation with an IC50 value of 15 µM after 48 hours of treatment. This suggests a promising potential for further development as an anticancer therapeutic .

Agricultural Science

Pesticidal Properties

Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio- has also been explored for its pesticidal properties. Its thio group enhances its ability to interact with biological systems, making it a candidate for developing new agrochemicals that can effectively control pests while being less harmful to non-target organisms.

Case Study: Insecticidal Efficacy

An investigation into the insecticidal efficacy of this compound against common agricultural pests demonstrated a significant reduction in pest populations when applied in field trials. The compound exhibited a mortality rate of over 80% in treated groups compared to control groups, indicating its potential as a biopesticide .

Material Science

Polymer Chemistry

In material science, Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio- can be used as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. The incorporation of acridine derivatives into polymer matrices has been shown to improve their resistance to degradation under environmental stressors.

Case Study: Polymer Synthesis

Research focused on synthesizing polyacrylonitrile composites incorporating Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-. The resulting materials demonstrated improved tensile strength and thermal stability compared to traditional polyacrylonitrile alone. This advancement opens avenues for developing durable materials suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes like topoisomerase, which are essential for DNA replication and repair . Additionally, the compound can induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Diphenylacetylthiosemicarbazides

- Structure : 4-Aryl-1-diphenylacetylthiosemicarbazides (e.g., compounds from ).

- Key Differences : The diphenylacetyl group replaces the acridinyl moiety, reducing planarity but enhancing lipophilicity.

4-Substituted Semicarbazides

- Examples : 4-(Trifluoroethyl)semicarbazide, 4-(thiophen-2-yl)semicarbazide ().

- Synthesis : One-pot reactions with yields ranging from 38% to 86%, producing solids with melting points of 72–168°C .

Acridine-Thiosemicarbazones

- Structure : Acridine-thiosemicarbazone derivatives (e.g., compounds 3a–h in ).

- Synthesis : Condensation of 9-acridinaldehyde with thiosemicarbazides, achieving >90% yields .

- Key Differences : The thiosemicarbazone group (C=N–NH–C=S) replaces the semicarbazide (C=O–NH–NH₂), altering electronic properties and bioactivity.

Antimicrobial Activity

- Comparators :

Enzyme Inhibition

- MAO-B Inhibition :

Anticonvulsant Activity

Physicochemical Properties

Key Research Findings

- The acridinyl group in the target compound enhances DNA interaction but reduces solubility compared to smaller substituents (e.g., trifluoroethyl) .

- Thiosemicarbazides generally show broader antimicrobial activity than semicarbazides due to sulfur’s electronegativity and metal-binding capacity .

- Hybrid molecules (e.g., MAO inhibitors in –10) highlight the importance of balancing substituent size and enzyme-binding pocket compatibility.

Biological Activity

Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Semicarbazides and Thiosemicarbazides

Semicarbazides and their derivatives, including thiosemicarbazides, are known for their diverse biological activities. These compounds have been investigated for their antimicrobial, anticancer, anticonvulsant, antitubercular, antimalarial, analgesic, anti-inflammatory, and antioxidant properties . The unique structural features of thiosemicarbazide derivatives contribute to their varied pharmacological effects.

Antimicrobial Activity

The antimicrobial properties of semicarbazide derivatives have been well-documented. For instance, several studies have reported that thiosemicarbazide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds vary widely depending on their structure and the specific bacterial strain tested.

Table 1: Antimicrobial Activity of Thiosemicarbazides

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-(2,4-dimethyl thiazole-5-carboxyl)-N-4-ethyl | E. coli | 0.4 - 0.5 |

| 1-(4-fluoro benzoyl)-N-4-ethyl | S. aureus | 0.1 |

| 2-pyridine-aldehyde-4-N-methyl | E. coli | 0.1 |

| 2-acetyl pyridine-4-N,N'-dimethyl | S. aureus | 0.1 |

These compounds often demonstrate enhanced antibacterial effects due to their ability to penetrate bacterial membranes more effectively than other agents .

Anticancer Activity

Research has also highlighted the anticancer potential of semicarbazide derivatives. For example, certain thiosemicarbazone complexes have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Activity Against Human Colorectal Carcinoma

A study evaluated the cytotoxic effects of a series of thiosemicarbazone derivatives against the HCT116 human colorectal carcinoma cell line. The most potent compounds exhibited IC50 values significantly lower than that of cisplatin, indicating a strong potential for further development as anticancer agents .

Antiviral Activity

In addition to antibacterial and anticancer properties, semicarbazide derivatives have been explored for their antiviral activities. Some compounds have demonstrated effectiveness against respiratory viruses such as influenza A and human coronaviruses.

Table 2: Antiviral Activity of Thiosemicarbazides

| Compound Name | Virus Type | EC50 (µM) |

|---|---|---|

| Benzimidazole-based thiosemicarbazones | RSV | 2.4 |

| Influenza A inhibitors | Influenza A | 25 - 86 |

These findings suggest that semicarbazide derivatives could serve as valuable candidates in the development of new antiviral therapeutics .

The biological activities of semicarbazide derivatives can be attributed to several mechanisms:

- Antibacterial Mechanism : The interaction with bacterial cell membranes and inhibition of essential metabolic pathways.

- Anticancer Mechanism : Induction of apoptosis through oxidative stress and modulation of signaling pathways involved in cell cycle regulation.

- Antiviral Mechanism : Inhibition of viral replication by interfering with viral entry or replication processes within host cells .

Q & A

Q. Resolution Strategy :

- Perform variable-temperature NMR to assess dynamic equilibria.

- Compare DFT-optimized geometries (B3LYP/6-31G**) with experimental X-ray data to identify dominant conformers .

What are the electronic properties of this compound, and how do they correlate with semiconducting behavior?

Advanced Answer :

The compound exhibits π-conjugation across the acridinyl-thiosemicarbazide framework, enabling charge transport. Key findings:

- Bandgap : ~2.3 eV (UV-Vis, λmax = 540 nm), suitable for organic semiconductors .

- Conductivity : Measured via four-probe technique (10⁻⁴ S/cm), attributed to sulfur’s lone pairs facilitating hole mobility.

- DFT Insights : HOMO localized on the acridinyl ring, LUMO on the thiosemicarbazide chain, suggesting ambipolar transport .

Q. Table: Electronic Properties

| Technique | Bandgap (eV) | Mobility (cm²/Vs) | Conductivity (S/cm) |

|---|---|---|---|

| UV-Vis | 2.3 | - | - |

| Four-Probe | - | 0.12 | 1.2×10⁻⁴ |

What safety protocols are critical when handling this compound given its toxicity profile?

Q. Methodological Answer :

- Acute Toxicity : Oral LDLo (rat) = 20 mg/kg; causes CNS depression and hepatotoxicity .

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid ethanol as a solvent if skin exposure is possible (enhances dermal absorption).

- Decomposition : Releases NOx/SOx above 200°C; neutralize with 10% NaOH .

Storage : In amber vials under N2 at –20°C to prevent oxidation of the thioamide group .

How does the methyl substitution at position 2 influence biological activity compared to unsubstituted analogs?

Advanced Answer :

The 2-methyl group sterically hinders interactions with DNA intercalation sites, reducing anticancer activity but improving selectivity for enzyme targets (e.g., topoisomerase II). Key comparisons:

- DNA Binding : Methylated analog shows 50% lower binding affinity (Kd = 1.2 µM vs. 0.6 µM for unsubstituted) via fluorescence quenching .

- Enzyme Inhibition : IC50 for topoisomerase II inhibition improves from 8.7 µM (unsubstituted) to 4.3 µM (methylated) due to enhanced hydrophobic interactions .

Q. Experimental Design :

- Compare cytotoxicity (MTT assay) in cancer vs. normal cell lines.

- Use molecular docking (AutoDock Vina) to map steric effects on binding pockets .

What analytical methods are most effective for quantifying trace semicarbazide derivatives in complex matrices?

Q. Methodological Answer :

- LC-MS/MS : MRM mode with m/z 308 → 210 (acridinyl fragment) and m/z 308 → 98 (thiosemicarbazide). LOD = 0.1 ppb .

- Sample Prep : Solid-phase extraction (C18 cartridges) with 0.1% formic acid in MeOH as eluent.

- Challenges : Matrix effects from proteins/lipids require isotopic internal standards (e.g., ¹³C-labeled analog) .

Advanced Note : Hyperspectral imaging (HSI) coupled with AI can map spatial distribution in biological samples but requires validation against LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.